N~2~-(4-ethoxyphenyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)alaninamide
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Overview
Description
N~2~-(4-ethoxyphenyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)alaninamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes ethoxyphenyl, phenylsulfanyl, and methylsulfonyl groups attached to an alaninamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-ethoxyphenyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)alaninamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
N-alkylation of primary amines: This step involves the reaction of primary amines with alkyl halides in the presence of a base to form secondary amines.
Reduction of nitriles and amides: Catalysts such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used to reduce nitriles and amides to amines.
Formation of sulfonyl groups:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-ethoxyphenyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reducing agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)
Bases: Sodium hydroxide (NaOH), potassium carbonate (K~2~CO~3~)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
N~2~-(4-ethoxyphenyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)alaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N2-(4-ethoxyphenyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]alaninamide
- **N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(2-pyrimidinylsulfamoyl)phenyl]alaninamide
Uniqueness
N~2~-(4-ethoxyphenyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H30N2O4S2 |
---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]propanamide |
InChI |
InChI=1S/C26H30N2O4S2/c1-5-32-23-14-12-22(13-15-23)28(34(4,30)31)20(3)26(29)27-25-16-11-21(17-19(25)2)18-33-24-9-7-6-8-10-24/h6-17,20H,5,18H2,1-4H3,(H,27,29) |
InChI Key |
JLGZMORSPYPOEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=C(C=C(C=C2)CSC3=CC=CC=C3)C)S(=O)(=O)C |
Origin of Product |
United States |
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